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Compound of Interest

Compound Name: 2-Chloro-6-isopropoxypyridine

Cat. No.: B2530311 Get Quote

For researchers and professionals in drug development, a thorough understanding of a

compound's physical properties is the bedrock of successful synthesis, formulation, and

application. 2-Chloro-6-isopropoxypyridine, a substituted heterocyclic compound, represents

a class of molecules with significant potential as intermediates in the synthesis of

pharmaceuticals and agrochemicals. However, a comprehensive, experimentally verified

dataset for this specific molecule is not readily available in public literature.

This guide, therefore, adopts a principled, expert-driven approach. Instead of merely noting the

absence of data, we will elucidate the physical properties of 2-Chloro-6-isopropoxypyridine
by examining its closely related, well-characterized homologs, primarily 2-Chloro-6-

methoxypyridine. By analyzing the established data for this analog and applying fundamental

chemical principles, we can project the expected properties of the target compound. This

methodology not only provides valuable estimations but also deepens the reader's

understanding of structure-property relationships within the 2-chloro-6-alkoxypyridine class.

Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to define its molecular structure

and fundamental identifiers. The key distinction within the homologous series discussed herein

is the nature of the alkoxy group at the 6-position of the pyridine ring.

The molecular structure directly influences intermolecular forces (van der Waals forces, dipole-

dipole interactions) and molecular packing, which in turn dictate the macroscopic physical

properties such as boiling point, density, and solubility. The presence of an electronegative
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chlorine atom and a nitrogen atom in the pyridine ring, combined with an ether linkage, creates

a molecule with distinct electronic and steric characteristics.

2-Chloro-6-isopropoxypyridine

Click to download full resolution via product page

Caption: Molecular Structure of 2-Chloro-6-isopropoxypyridine.

Table 1: Core Molecular Identifiers

Property
2-Chloro-6-
methoxypyridine

2-Chloro-6-
isopropoxypyridine
(Target)

CAS Number 17228-64-7[1] Not definitively assigned

Molecular Formula C₆H₆ClNO C₈H₁₀ClNO

Molecular Weight 143.57 g/mol 171.62 g/mol

Synonyms 6-Chloro-2-methoxypyridine 6-Chloro-2-isopropoxypyridine

Comparative Analysis of Physicochemical
Properties
The transition from a methoxy (-OCH₃) to an isopropoxy (-OCH(CH₃)₂) group involves adding

two methyl groups, significantly increasing the molecule's size, mass, and surface area. This

structural change is the primary determinant of the differences in physical properties. The

following table summarizes the known data for the methoxy analog and provides scientifically

grounded estimates for 2-chloro-6-isopropoxypyridine.

Table 2: Summary of Physical Properties (Known vs. Estimated)
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Physical Property

2-Chloro-6-
methoxypyridine
(Experimental
Data)

2-Chloro-6-
isopropoxypyridine
(Estimated)

Causality of the
Trend

Appearance
Colorless to pale

yellow liquid

Colorless to pale

yellow liquid

Both are relatively

small, substituted

pyridines expected to

be liquid at STP.

Boiling Point 185-186 °C (lit.)[1] ~205 - 215 °C

Increased molecular

weight and surface

area lead to stronger

van der Waals forces,

requiring more energy

for vaporization.

Density
1.207 g/mL at 25 °C

(lit.)[1]
~1.15 g/mL at 25 °C

While mass increases,

the volume increases

more substantially due

to the bulkier

isopropoxy group,

likely leading to a

slight decrease in

density.

Solubility in Water Slightly soluble Sparingly soluble

The larger, nonpolar

alkyl portion of the

isopropoxy group

decreases overall

polarity, reducing

miscibility with water.

Solubility in Organics
Soluble in ethanol,

ether, CH₂Cl₂

Soluble in ethanol,

ether, CH₂Cl₂, THF

The molecule retains

significant nonpolar

character, ensuring

good solubility in

common organic

solvents.
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Refractive Index n20/D 1.528 (lit.)[1] ~1.520

The increase in

molecular volume and

potential decrease in

density would likely

result in a slightly

lower refractive index.

Spectroscopic Signature: A Predictive Guide
While experimental spectra for 2-chloro-6-isopropoxypyridine are not available, its structure

allows for a confident prediction of its key spectroscopic features. This is invaluable for

researchers aiming to synthesize or identify this compound.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly characteristic. The key signals would be:

Isopropoxy Group: A septet (one proton, -OCH(CH₃)₂) around 4.5-5.5 ppm and a

corresponding doublet (six protons, -OCH(CH₃)₂) around 1.3-1.5 ppm. The downfield shift of

the septet is due to the deshielding effect of the adjacent oxygen atom.

Pyridine Ring: Three aromatic protons exhibiting a distinct splitting pattern. Typically, for a

2,6-disubstituted pyridine, one would expect a triplet (for H4) and a doublet (for H3 and H5),

with chemical shifts between 6.5 and 7.8 ppm.

¹³C NMR Spectroscopy
The carbon NMR would confirm the carbon framework:

Isopropoxy Group: Two signals, one for the methine carbon (-CH(CH₃)₂) around 65-75 ppm

and one for the methyl carbons (-CH(CH₃)₂) around 20-25 ppm.

Pyridine Ring: Five distinct signals for the aromatic carbons, with the carbon atoms attached

to the chlorine (C2) and oxygen (C6) being the most downfield (typically >150 ppm).

Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorptions for the functional groups present:
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C-O-C Stretch (Ether): A strong, characteristic band in the region of 1250-1000 cm⁻¹.

C=N and C=C Stretch (Aromatic Ring): Multiple sharp bands in the 1600-1400 cm⁻¹ region.

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (2950-2850 cm⁻¹).

Synthesis and Reactivity: An Overview
Understanding the synthesis of 2-chloro-6-isopropoxypyridine provides context for its

potential impurities and handling requirements. A common and logical synthetic route is the

nucleophilic aromatic substitution of 2,6-dichloropyridine with sodium isopropoxide, a variation

of the Williamson ether synthesis.

2,6-Dichloropyridine Sodium Isopropoxide
(NaO-iPr)

Solvent
(e.g., THF, DMF)

Heat

2-Chloro-6-isopropoxypyridine

Aqueous Workup
& Purification

SNAr Reaction

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-Chloro-6-isopropoxypyridine.

The reactivity of the molecule is dominated by the 2-chloro substituent. The pyridine ring is

electron-deficient, which makes the chlorine atom susceptible to displacement by a variety of

nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing
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for the introduction of amines, thiols, and other functional groups to build more complex

molecular architectures.

Laboratory Protocols
Adherence to well-defined, validated protocols is essential for safety, reproducibility, and purity.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution

Objective: To synthesize 2-Chloro-6-isopropoxypyridine from 2,6-dichloropyridine.

Materials:

2,6-Dichloropyridine (1.0 eq)

Sodium Isopropoxide (1.1 eq)

Anhydrous Tetrahydrofuran (THF)

Argon or Nitrogen gas supply

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

Inert Atmosphere: Assemble a dry, three-neck round-bottom flask equipped with a reflux

condenser, magnetic stirrer, and an inert gas (Argon) inlet.

Reagent Addition: Charge the flask with 2,6-dichloropyridine and anhydrous THF. Stir until

fully dissolved.
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Nucleophile Addition: Carefully add sodium isopropoxide portion-wise to the solution at

room temperature. The reaction may be mildly exothermic.

Reaction: Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Quenching: Once the starting material is consumed, cool the reaction to 0 °C using an ice

bath. Slowly add saturated aqueous NH₄Cl to quench the excess sodium isopropoxide.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three

times with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to

yield the pure product.

Protocol: Sample Preparation for NMR Analysis
Objective: To prepare a sample of synthesized 2-Chloro-6-isopropoxypyridine for ¹H and

¹³C NMR analysis.

Materials:

Purified product (~10-20 mg)

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

NMR tube

Pasteur pipette

Vial

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2530311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2530311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Weigh approximately 10-20 mg of the purified liquid product into a clean, dry vial.

Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

Gently swirl the vial to ensure the sample is completely dissolved and the solution is

homogeneous.

Transfer the solution into a clean, dry NMR tube using the Pasteur pipette.

Cap the NMR tube securely. Wipe the outside of the tube clean.

The sample is now ready for insertion into the NMR spectrometer for analysis.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-chloro-6-isopropoxypyridine is not widely

available, the safety profile can be inferred from related halogenated pyridines and alkoxy-

pyridines.[2][3][4]

Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed, and a skin

and eye irritant.[2][4]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and

safety glasses or goggles.

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[3] Keep the

container tightly closed and store in a cool, dry place away from strong oxidizing agents.

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand)

and place in a sealed container for chemical waste disposal.

Conclusion
2-Chloro-6-isopropoxypyridine is a valuable building block whose physical properties can be

confidently estimated through the principles of homology. By understanding the structure-
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property relationships demonstrated by analogs like 2-chloro-6-methoxypyridine, researchers

can effectively plan synthetic routes, design purification strategies, and anticipate the handling

requirements for this compound. The predictive data and protocols provided in this guide serve

as a robust starting point for any scientific investigation involving this and related chemical

entities, empowering researchers to proceed with a higher degree of certainty and safety.
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To cite this document: BenchChem. [Introduction: Navigating Data Scarcity Through
Chemical Principles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2530311#2-chloro-6-isopropoxypyridine-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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